molecular formula C15H11ClN2S B1416342 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine CAS No. 1019384-02-1

4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B1416342
CAS No.: 1019384-02-1
M. Wt: 286.8 g/mol
InChI Key: GDFQJKDEJAHULN-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C15H11ClN2S and a molecular weight of 286.78 g/mol This compound is characterized by a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyclopropyl-5-phenylthiophene-3-carboxylic acid with phosphoryl chloride (POCl3) to form the corresponding acid chloride, which is then reacted with guanidine to yield the desired thieno[2,3-d]pyrimidine derivative . The reaction conditions often require elevated temperatures and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and amines in solvents like DMF or ethanol.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-chloro-2-cyclopropyl-5-phenylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-13-12-11(9-4-2-1-3-5-9)8-19-15(12)18-14(17-13)10-6-7-10/h1-5,8,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFQJKDEJAHULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(C(=CS3)C4=CC=CC=C4)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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